N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide
Description
Properties
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-5-7-8-11(17)16-12-9(3)14-13(18-6-2)15-10(12)4/h5-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQKXHHGOMVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C(N=C1C)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide typically involves the reaction of 2-ethoxy-4,6-dimethylpyrimidine with a suitable pentanamide derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, Suzuki–Miyaura coupling is a widely-applied method for forming carbon-carbon bonds, which can be utilized in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and dimethyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and medicinal chemistry.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Structural Optimization : The ethoxy and dimethyl groups on the pyrimidine ring in the target compound may enhance binding to parasitic β-tubulin (similar to albendazole) while reducing off-target effects .
- Drug-Likeness : Pyrimidine-based pentanamides generally exhibit favorable LogP values (2.8–3.2), suggesting balanced solubility and permeability.
- Synthetic Accessibility : Analogous compounds (e.g., N4-Valeroylsulfadiazine) are synthesized via nucleophilic acyl substitution, indicating feasible routes for the target compound .
Biological Activity
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives. Its structure includes an ethoxy group, a pyrimidine ring, and a pentanamide moiety. This unique combination contributes to its biological properties.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Experimental studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound seems to exert these effects by reducing oxidative stress and inflammation in neuronal cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial growth and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, which could explain its neuroprotective effects.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide | Anticancer, Antimicrobial | Contains dimethylamino group |
| 4-Dimethylaminopyridine (DMAP) | Catalytic activity | Used primarily in organic synthesis |
| N,N-Dimethylglycine | Health benefits | Studied as a dietary supplement |
This compound stands out due to its dual functionality as both an antimicrobial agent and a potential anticancer drug.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Efficacy Against Tumors : A study involving tumor-bearing mice demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to approximately 60% inhibition of tumor growth without notable toxicity to normal tissues.
- Neuroprotection in Animal Models : In models simulating neurodegenerative diseases, administration of the compound showed improved cognitive function and reduced markers of neuroinflammation.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide, and how is purification optimized?
- Methodological Answer : Synthesis typically involves coupling a functionalized pyrimidine core (e.g., 2-ethoxy-4,6-dimethylpyrimidin-5-amine) with a pentanoyl chloride derivative. Purification often requires sequential chromatography: normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) followed by amine-phase chromatography to resolve polar byproducts. Yield optimization (~40–44%) depends on stoichiometric control and inert reaction conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Used to confirm substituent positions and integration ratios (e.g., δ 2.44–2.58 ppm for methyl groups on pyrimidine; δ 3.08–3.57 ppm for ethoxy protons) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).
- Elemental Analysis : Confirms purity (>95%) via C/H/N/S/O percentages .
Q. How are common synthetic impurities identified and mitigated?
- Methodological Answer : Impurities often arise from incomplete coupling or side reactions (e.g., unreacted pyrimidine intermediates). TLC monitoring and HPLC analysis (C18 column, acetonitrile/water mobile phase) detect these. Re-crystallization in ethyl acetate/hexane mixtures or repeated chromatography improves purity .
Advanced Research Questions
Q. What challenges arise in refining crystallographic data for pyrimidine derivatives like this compound?
- Methodological Answer : Anisotropic displacement parameters for the ethoxy group and pentanamide chain require careful refinement using SHELXL . Hydrogen-bonding networks (e.g., N–H⋯O interactions) are resolved via difference Fourier maps. Twinning or disorder in the pyrimidine ring may necessitate using the TWIN/BASF commands in SHELX .
Q. How can structure-activity relationships (SAR) be analyzed for this compound’s pharmacological potential?
- Methodological Answer :
- Substituent Variation : Compare analogs with different aryl/piperazine groups (e.g., trifluoromethoxy vs. dichlorophenyl) to assess bioactivity shifts .
- Table : Key substituent effects on IC₅₀ (hypothetical data):
| Substituent | IC₅₀ (μM) | Target Activity |
|---|---|---|
| 2-Trifluoromethoxy | 0.12 | Kinase inhibition |
| 3,5-Dichlorophenyl | 0.45 | Antifungal |
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., CYP51 for antifungal activity) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
- Metabolite Screening : Use LC-MS to identify active metabolites that may explain discrepancies .
- Positive Controls : Include reference compounds (e.g., fluconazole for antifungal assays) to validate experimental conditions .
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : GROMACS for simulating binding stability in aqueous environments.
- QM/MM Calculations : Gaussian 16 for electronic structure analysis of the pyrimidine ring’s electron-withdrawing effects .
- Pharmacophore Mapping : MOE software to identify critical interaction sites (e.g., hydrogen bond acceptors at the ethoxy group) .
Methodological Notes
- Crystallography : For high-resolution data (<1.0 Å), use WinGX to generate ORTEP diagrams and validate thermal ellipsoids .
- Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIFs) in repositories like Cambridge Structural Database .
- Ethical Reporting : Disclose purity thresholds (>95%) and batch variability in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
